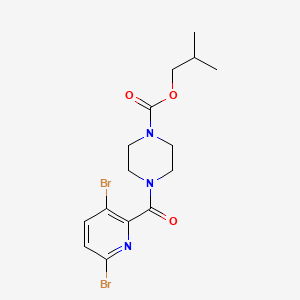
2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a 3,6-dibromopyridine-2-carbonyl group and a 2-methylpropyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the 3,6-dibromopyridine-2-carbonyl chloride: This can be achieved by reacting 3,6-dibromopyridine-2-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The resulting acyl chloride is then reacted with piperazine to form the intermediate 4-(3,6-dibromopyridine-2-carbonyl)piperazine.
Esterification: Finally, the intermediate is esterified with 2-methylpropyl alcohol in the presence of a suitable catalyst like sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atoms on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Depending on the nucleophile, products could include various substituted pyridines.
科学研究应用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the interaction of piperazine derivatives with biological targets.
作用机制
The mechanism of action for compounds like 2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate typically involves binding to specific molecular targets, such as receptors or enzymes. The presence of the dibromopyridine moiety suggests potential interactions with halogen-binding sites on proteins, while the piperazine ring may interact with amine receptors.
相似化合物的比较
Similar Compounds
4-(3,6-Dibromopyridine-2-carbonyl)piperazine: Lacks the ester group but shares the core structure.
2-Methylpropyl 4-(2-pyridyl)piperazine-1-carboxylate: Similar ester and piperazine structure but with a different pyridine substitution pattern.
Uniqueness
2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the dibromopyridine and the ester group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
2-methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Br2N3O3/c1-10(2)9-23-15(22)20-7-5-19(6-8-20)14(21)13-11(16)3-4-12(17)18-13/h3-4,10H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVFYWDSWZSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
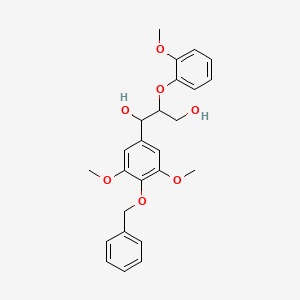
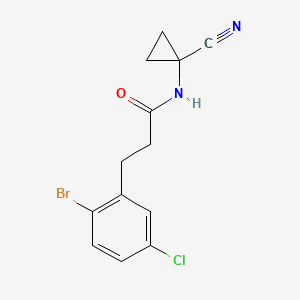
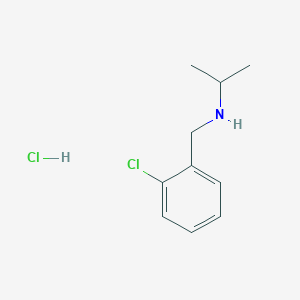
![3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine](/img/structure/B2693842.png)
![8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione](/img/structure/B2693846.png)
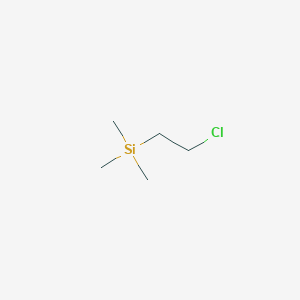
![(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2693850.png)

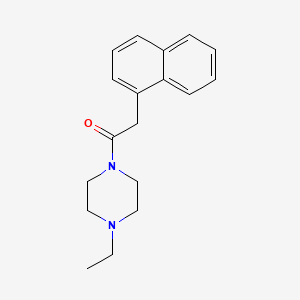

![3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2693855.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2693856.png)
![2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2693858.png)
![4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2693859.png)
